molecular formula C20H11ClF9NOS B13908458 4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B13908458
M. Wt: 519.8 g/mol
InChI Key: FQIOMIYCKOXNHD-UHFFFAOYSA-N
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Description

4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a complex organic compound characterized by the presence of trifluoromethyl groups, a chloromethyl group, and a thiazole ring. The trifluoromethyl groups are known for their significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

One common synthetic route involves the use of radical trifluoromethylation, which has been extensively studied for its ability to introduce trifluoromethyl groups into organic molecules . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the trifluoromethyl groups can influence the oxidation state of the molecule, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The chloromethyl group can participate in covalent bonding with nucleophilic sites on target molecules, potentially leading to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and phenoxy derivatives. Compared to these compounds, 4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to the specific arrangement and combination of its functional groups, which confer distinct chemical and physical properties. Some similar compounds include:

These compounds share the trifluoromethyl groups but differ in their overall structure and specific applications.

Properties

Molecular Formula

C20H11ClF9NOS

Molecular Weight

519.8 g/mol

IUPAC Name

4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C20H11ClF9NOS/c21-8-16-15(31-17(33-16)10-1-3-11(4-2-10)18(22,23)24)9-32-14-6-12(19(25,26)27)5-13(7-14)20(28,29)30/h1-7H,8-9H2

InChI Key

FQIOMIYCKOXNHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)CCl)COC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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